molecular formula C20H21N3O4 B016943 Trp-tyr CAS No. 19653-76-0

Trp-tyr

Cat. No. B016943
CAS RN: 19653-76-0
M. Wt: 367.4 g/mol
InChI Key: TYYLDKGBCJGJGW-WMZOPIPTSA-N
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Description

Trp-Tyr is a dipeptide formed from L-tryptophan and L-tyrosine residues . It has a role as a metabolite . The molecular formula of Trp-Tyr is C20H21N3O4 .


Synthesis Analysis

The synthesis of Trp-Tyr involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of the other. The study by Takashi Ichinose et al. suggests that Tyr-Trp administration enhances catecholamine synthesis and metabolism via the upregulation of genes involved in Tyr and Trp metabolism as well as metabolites of Tyr and Trp .


Molecular Structure Analysis

The molecular structure of Trp-Tyr can be represented by the IUPAC name (2 S )-2- [ [ (2 S )-2-amino-3- (1 H -indol-3-yl)propanoyl]amino]-3- (4-hydroxyphenyl)propanoic acid . The InChI representation of the molecule is InChI=1S/C20H21N3O4/c21-16 (10-13-11-22-17-4-2-1-3-15 (13)17)19 (25)23-18 (20 (26)27)9-12-5-7-14 (24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2, (H,23,25) (H,26,27)/t16-,18-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of Trp-Tyr is 367.4 g/mol . The physical and chemical properties of Trp-Tyr are influenced by the properties of its constituent amino acids, tryptophan and tyrosine .

Scientific Research Applications

Non-Covalent Binding to Polynucleotides

Trp-tyr has been found to bind non-covalently to polynucleotides . This property allows for the fluorometric study of non-covalent binding to DNA and RNA . The fluorescence spectral responses were found to be strongly dependent on base pair composition .

Photochemical Deamination

Trp-tyr can undergo photochemical deamination of modified tyrosine to quinone methide, leading to covalent attachment . This process can be used as a photochemical switch to enable alkylation of polynucleotides .

Peptide Synthesis

Trp-tyr is used in the synthesis of tripeptides . The free carboxylic functional group of the dipeptide was activated again by transforming it to a succinimide ester, which was coupled with Phe, Tyr, or modified Tyr .

Protein and Peptide Modification

Tyrosine residues, such as those in Trp-tyr, have become a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols . This has significant relevance across various disciplines, including chemical, biological, medical, and material sciences .

Cleavage and Functionalization

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have highlighted the importance of compounds like Trp-tyr . Selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .

Selective Peptide Cleavage

The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Future Directions

Future research could focus on further elucidating the physiological actions of Trp-Tyr, particularly its effects on brain metabolism and cognitive function . Additionally, the potential therapeutic applications of Trp-Tyr in the treatment of neurodegenerative diseases could be explored .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLDKGBCJGJGW-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941418
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trp-tyr

CAS RN

19653-76-0
Record name L-Tryptophyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19653-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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